molecular formula C11H10 B1472125 (trans-2-Ethynylcyclopropyl)benzene CAS No. 2165851-63-6

(trans-2-Ethynylcyclopropyl)benzene

Cat. No.: B1472125
CAS No.: 2165851-63-6
M. Wt: 142.2 g/mol
InChI Key: NTSXPVAFKWNQIA-MWLCHTKSSA-N
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Description

(trans-2-Ethynylcyclopropyl)benzene is an organic compound with the molecular formula C11H10 and a molecular weight of 142.2 g/mol . This compound features a cyclopropyl ring substituted with an ethynyl group and a benzene ring, making it an interesting subject for various chemical studies and applications.

Scientific Research Applications

(trans-2-Ethynylcyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Future Directions

While specific future directions for “[(1R,2R)-2-ethynylcyclopropyl]benzene” are not mentioned, research into similar compounds is ongoing. For instance, a systematic study of stereochemical effects in homologous poly(alkenamer)s has been conducted .

Preparation Methods

One common method includes the reaction of cyclopropylacetylene with a benzene derivative under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(trans-2-Ethynylcyclopropyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which (trans-2-Ethynylcyclopropyl)benzene exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various molecular pathways. The ethynyl group and cyclopropyl ring can participate in unique interactions, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

(trans-2-Ethynylcyclopropyl)benzene can be compared with other cyclopropyl and ethynyl-substituted benzene derivatives. Similar compounds include:

  • [(1R,2R)-2-ethynylcyclopropyl]methane
  • [(1R,2R)-2-ethynylcyclopropyl]ethane
  • [(1R,2R)-2-ethynylcyclopropyl]propane

These compounds share structural similarities but differ in their chemical properties and reactivity. This compound is unique due to the presence of both the ethynyl group and the benzene ring, which can influence its reactivity and applications .

Properties

IUPAC Name

[(1R,2R)-2-ethynylcyclopropyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-9-8-11(9)10-6-4-3-5-7-10/h1,3-7,9,11H,8H2/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSXPVAFKWNQIA-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1C[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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